CYP3A4 Drug–Drug Interaction Risk Reduction via the Unsubstituted Tetrahydroquinoline Lactam Nitrogen
Published data on tetrahydroquinoline urea TRPV1 antagonists demonstrate that this scaffold class is inherently susceptible to potent CYP3A4 inhibition, but that replacing bulky substituents on the tetrahydroquinoline nitrogen atom with smaller groups can minimize this off-target liability. [1] In the lead series, compound 34 (trisubstituted tetrahydroquinoline urea) inhibited CYP3A4 by 47% at 10 μM. [2] The target compound (CAS 1173073-34-1) features a completely unsubstituted lactam nitrogen (free N–H) on the tetrahydroquinoline ring—the smallest possible substituent (hydrogen)—which, on the basis of this established SAR, is predicted to confer a meaningfully lower CYP3A4 inhibition risk compared to analogs bearing N-methyl, N-benzyl, N-acyl, or N-sulfonyl groups.
| Evidence Dimension | CYP3A4 enzyme inhibition (off-target liability) |
|---|---|
| Target Compound Data | Unsubstituted tetrahydroquinoline N–H (hydrogen substituent); predicted lower CYP3A4 inhibition risk based on structural class SAR |
| Comparator Or Baseline | Trisubstituted tetrahydroquinoline urea 34 (hTRPV1 IC₅₀ = 7 nM) showed 47% CYP3A4 inhibition at 10 μM [2]; N-methyl substitution minimized CYP3A4 inhibition relative to bulkier substituents [1] |
| Quantified Difference | 47% CYP3A4 inhibition at 10 μM for bulkier N-substituted analog vs. predicted reduced inhibition for unsubstituted (H) analog |
| Conditions | In vitro human CYP3A4 enzyme inhibition assay at 10 μM compound concentration [2]; SAR derived from tetrahydroquinoline urea series [1] |
Why This Matters
Lower CYP3A4 inhibition risk is a critical selection criterion for compounds intended for polypharmacy contexts or in vivo efficacy studies, as CYP3A4 metabolizes ~50% of marketed drugs.
- [1] Schmidt, R. G.; Bayburt, E. K.; Marsh, K. C.; et al. Chroman and Tetrahydroquinoline Ureas as Potent TRPV1 Antagonists. Bioorg. Med. Chem. Lett. 2011, 21 (5), 1338–1341. View Source
- [2] Rami, H. K.; Thompson, M.; Stemp, G.; et al. Discovery of SB-705498: A Potent, Selective and Orally Bioavailable TRPV1 Antagonist Suitable for Clinical Development. Bioorg. Med. Chem. Lett. 2006, 16 (12), 3287–3291. (Referenced within Schmidt et al., 2011 for CYP3A4 data on compound 34.) View Source
